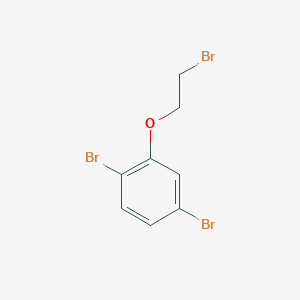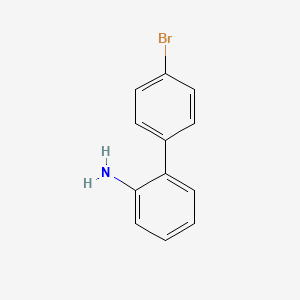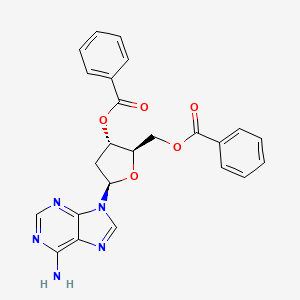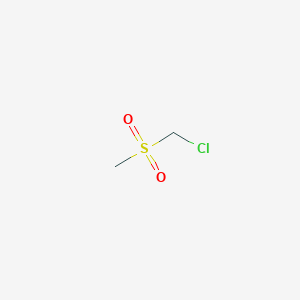
1,4-Dibrom-2-(2-brometho-xy)benzol
Übersicht
Beschreibung
1,4-Dibromo-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H7Br3O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 2-bromoethoxy group is attached at the 2 position
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-(2-bromoethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary targets of 1,4-Dibromo-2-(2-bromoethoxy)benzene are currently unknown. This compound is primarily used for research and development purposes
Mode of Action
As a brominated compound, it may participate in electrophilic aromatic substitution reactions . .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dibromo-2-(2-bromoethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
Biochemische Analyse
Biochemical Properties
1,4-Dibromo-2-(2-bromoethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This interaction can lead to changes in the biochemical pathways within the cell. For example, 1,4-Dibromo-2-(2-bromoethoxy)benzene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Cellular Effects
1,4-Dibromo-2-(2-bromoethoxy)benzene affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, 1,4-Dibromo-2-(2-bromoethoxy)benzene can modulate the expression of genes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of 1,4-Dibromo-2-(2-bromoethoxy)benzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, 1,4-Dibromo-2-(2-bromoethoxy)benzene has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dibromo-2-(2-bromoethoxy)benzene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Dibromo-2-(2-bromoethoxy)benzene is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 1,4-Dibromo-2-(2-bromoethoxy)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of 1,4-Dibromo-2-(2-bromoethoxy)benzene can lead to liver and kidney damage in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
1,4-Dibromo-2-(2-bromoethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble forms for excretion. This metabolism can affect the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 1,4-Dibromo-2-(2-bromoethoxy)benzene within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, affecting its localization and function. Studies have shown that 1,4-Dibromo-2-(2-bromoethoxy)benzene can be distributed to various tissues, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of 1,4-Dibromo-2-(2-bromoethoxy)benzene is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1,4-Dibromo-2-(2-bromoethoxy)benzene has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(2-bromoethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dihydroxybenzene to obtain 1,4-dibromo-2,5-dihydroxybenzene. This intermediate is then reacted with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours. The reaction mixture is then cooled, filtered, and purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for 1,4-dibromo-2-(2-bromoethoxy)benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and etherification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-(2-bromoethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of debrominated benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of bromoethoxy.
1,4-Dibromo-2-(2-chloroethoxy)benzene: Similar structure but with a chloroethoxy group instead of bromoethoxy.
1,4-Dibromo-2-(2-ethoxy)benzene: Similar structure but with an ethoxy group instead of bromoethoxy.
Uniqueness
1,4-Dibromo-2-(2-bromoethoxy)benzene is unique due to the presence of both bromine atoms and the bromoethoxy group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
1,4-dibromo-2-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEXZRRSPGQVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467081 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377091-18-4 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)











